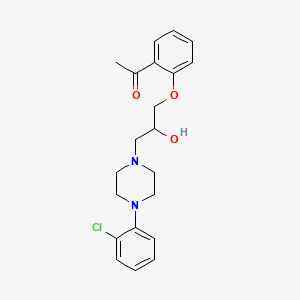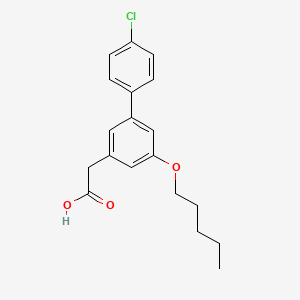
3-Biphenylacetic acid, 4'-chloro-5-pentoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- is a complex organic compound with the molecular formula C19H21ClO3. It contains a biphenyl core substituted with a carboxylic acid group, a chlorine atom, and a pentoxy group. This compound is known for its unique structural features, which include multiple aromatic rings and functional groups that contribute to its diverse chemical reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-pentoxy- typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The resulting biphenyl compound is then subjected to further functionalization to introduce the carboxylic acid, chlorine, and pentoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aromatic rings and functional groups can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-pentoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Biphenylacetic acid, 4’-chloro-: Lacks the pentoxy group, leading to different reactivity and applications.
3-Biphenylacetic acid, 4’-methoxy-: Contains a methoxy group instead of a pentoxy group, affecting its chemical properties and interactions.
Uniqueness
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- is unique due to the presence of the pentoxy group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for a broader range of applications and interactions in various fields .
Eigenschaften
CAS-Nummer |
61888-64-0 |
|---|---|
Molekularformel |
C19H21ClO3 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)-5-pentoxyphenyl]acetic acid |
InChI |
InChI=1S/C19H21ClO3/c1-2-3-4-9-23-18-11-14(12-19(21)22)10-16(13-18)15-5-7-17(20)8-6-15/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
ZBVRSHIQQHJODM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


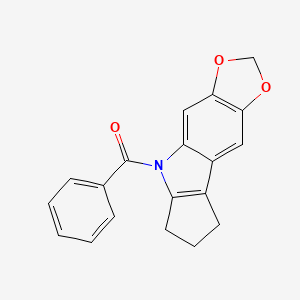
![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)


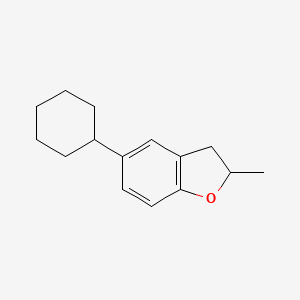
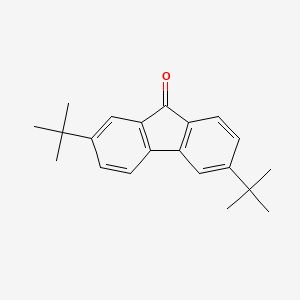

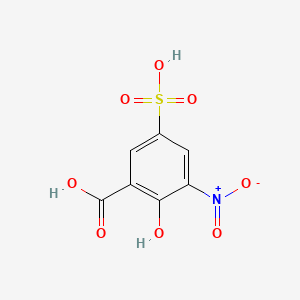
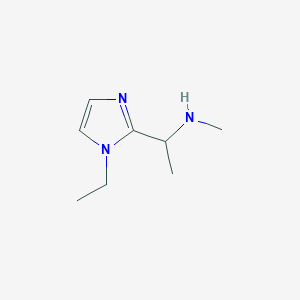
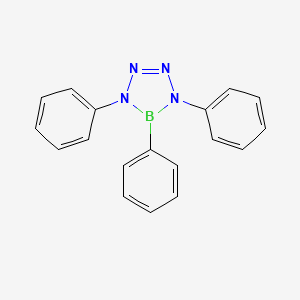

![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)
